

Spectroscopic Data Comparison: Di-n-Amyl Disulfide and its Homologs

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Compound of Interest

Compound Name: *di-n-Amyl disulfide*

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A detailed guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic properties of **di-n-amyl disulfide**, with a comparative analysis against its lower chain homologs, diethyl disulfide and di-n-propyl disulfide.

This guide provides a comprehensive comparison of the spectroscopic data for **di-n-amyl disulfide** and its counterparts, diethyl disulfide and di-n-propyl disulfide. The information presented is crucial for the identification, characterization, and purity assessment of these compounds in research and development settings.

Spectroscopic Data Comparison

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **di-n-amyl disulfide**, diethyl disulfide, and di-n-propyl disulfide.

^1H NMR Spectral Data

Compound	Chemical Formula	Solvent	Chemical Shift (δ) [ppm]
Di-n-Amyl Disulfide	C ₁₀ H ₂₂ S ₂	CDCl ₃	Data not available in the searched resources.
Diethyl Disulfide[1]	C ₄ H ₁₀ S ₂	CDCl ₃	1.32 (t, 6H, CH ₃), 2.69 (q, 4H, CH ₂)
Di-n-Propyl Disulfide[2][3]	C ₆ H ₁₄ S ₂	CDCl ₃	1.00 (t, 6H, CH ₃), 1.70 (sextet, 4H, CH ₂), 2.66 (t, 4H, CH ₂)

¹³C NMR Spectral Data

Compound	Chemical Formula	Solvent	Chemical Shift (δ) [ppm]
Di-n-Amyl Disulfide	C ₁₀ H ₂₂ S ₂	CDCl ₃	Data not available in the searched resources.
Diethyl Disulfide[1]	C ₄ H ₁₀ S ₂	CDCl ₃	14.5, 32.9
Di-n-Propyl Disulfide[2]	C ₆ H ₁₄ S ₂	CDCl ₃	13.1, 22.6, 41.2

IR Spectral Data

Compound	Chemical Formula	State	Key Absorption Bands (cm ⁻¹)
Di-n-Amyl Disulfide	C ₁₀ H ₂₂ S ₂	Liquid Film	Specific peak data not available in the searched resources.
Diethyl Disulfide	C ₄ H ₁₀ S ₂	Liquid Film	Specific peak data not available in the searched resources.
Di-n-Propyl Disulfide	C ₆ H ₁₄ S ₂	Liquid Film	Specific peak data not available in the searched resources.

Experimental Protocols

The following are generalized experimental protocols for obtaining NMR and IR spectra of liquid organic compounds like dialkyl disulfides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the disulfide sample in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The use of a deuterated solvent is crucial to avoid interference from the solvent's proton signals in ¹H NMR.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shifts.
- **NMR Tube:** Transfer the solution to a clean, dry NMR tube.
- **Data Acquisition:** Place the NMR tube in the spectrometer. The instrument's magnetic field is shimmed to improve its homogeneity. Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. For ¹³C NMR, a larger sample concentration or longer acquisition time may be necessary due to the low natural abundance of the ¹³C isotope.

- **Data Processing:** The acquired free induction decay (FID) signal is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

- **Sample Preparation (Liquid Film):** For a neat liquid sample, place a drop of the disulfide directly onto the surface of an attenuated total reflectance (ATR) crystal or between two salt plates (e.g., NaCl or KBr).
- **Background Spectrum:** Record a background spectrum of the empty ATR crystal or clean salt plates. This is essential to subtract any signals from the instrument or atmosphere.
- **Sample Spectrum:** Acquire the IR spectrum of the sample. The instrument passes infrared radiation through the sample, and the detector measures the amount of light that is transmitted at each frequency.
- **Data Processing:** The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The x-axis is typically represented in wavenumbers (cm^{-1}).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow of Spectroscopic Analysis.

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References

- 1. Diethyl disulfide | $\text{C}_4\text{H}_{10}\text{S}_2$ | CID 8077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Dipropyl disulfide | C₆H₁₄S₂ | CID 12377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Propyl disulfide(629-19-6) 1H NMR spectrum [chemicalbook.com]
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